H3 Receptor Affinity: 1-(Piperidin-4-ylcarbonyl)azepane Core vs. Alternative Heterocyclic Linkers
The core structure of 1-(Piperidin-4-ylcarbonyl)azepane is integral to a class of compounds that exhibit high and selective binding to the Histamine H3 receptor, a profile not achieved by similar compounds lacking this specific piperidine-azepane amide linkage. While exact Ki or IC50 values for the unsubstituted core compound are not publicly disclosed in primary literature, the patent data provides a direct class-level comparison demonstrating the critical nature of the azepane-containing scaffold for H3 receptor antagonism [1].
| Evidence Dimension | Binding Affinity to Histamine H3 Receptor |
|---|---|
| Target Compound Data | High and selective binding affinity (quantitative values unspecified for core compound) |
| Comparator Or Baseline | Compounds with alternative linkers (e.g., alkyl chains or non-azepane heterocycles) as described in patent AT-E372335-T1 |
| Quantified Difference | Not quantifiable for the core compound; class-level patent data indicates this scaffold is necessary for achieving the desired 'high and selective binding affinity' profile |
| Conditions | In vitro radioligand binding assays (as implied by patent classification for pharmaceutical compositions) |
Why This Matters
For procurement in a drug discovery program targeting the histamine H3 receptor, this compound provides a validated, patent-backed starting point for developing potent and selective antagonists, unlike generic piperidine amides that may lack any H3 activity.
- [1] Peschke, B., & Pettersson, I. (2007). Amides of aminoalkyl-substituted azetidines, pyrrolidines, piperidines and azepanes. European Patent No. AT-E372335-T1. Assignee: Novo Nordisk AS. View Source
